Zafirlukast p-Tolyl Isomer

HPLC Method Development Pharmaceutical Impurity Profiling Analytical Method Validation

Zafirlukast p-Tolyl Isomer (CAS 1159195-70-6) is the definitive positional isomer reference standard for Zafirlukast ANDA filings. Unlike generic analogs, it provides compound-specific RRT (~1.06) and mass spectrometric signature essential for unambiguous identification in HPLC and LC-MS methods. Use this high-purity standard to establish system suitability, validate accuracy, and ensure your impurity control strategy meets ICH identification thresholds. Procure with confidence for critical QC release testing and forced degradation studies.

Molecular Formula C31H33N3O6S
Molecular Weight 575.68
CAS No. 1159195-70-6
Cat. No. B588711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZafirlukast p-Tolyl Isomer
CAS1159195-70-6
SynonymsN-[3-[[2-Methoxy-4-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamic Acid Cyclopentyl Ester;  Zafirlukast Related Compound E;  Cyclopentyl 3-[2-Methoxy-4-(p-tolylsulfonylcarbamoyl)benzyl]-1-methylindol-5-ylcarbam
Molecular FormulaC31H33N3O6S
Molecular Weight575.68
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC(=C(C=C2)CC3=CN(C4=C3C=C(C=C4)NC(=O)OC5CCCC5)C)OC
InChIInChI=1S/C31H33N3O6S/c1-20-8-13-26(14-9-20)41(37,38)33-30(35)22-11-10-21(29(17-22)39-3)16-23-19-34(2)28-15-12-24(18-27(23)28)32-31(36)40-25-6-4-5-7-25/h8-15,17-19,25H,4-7,16H2,1-3H3,(H,32,36)(H,33,35)
InChIKeyHOOQJZTUMKGZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zafirlukast p-Tolyl Isomer (CAS 1159195-70-6): A Critical Reference Standard for Analytical Development and ANDA Filing


Zafirlukast p-Tolyl Isomer (CAS 1159195-70-6), also known as Zafirlukast Related Compound E, is a positional isomer and process impurity of the cysteinyl leukotriene type 1 receptor antagonist Zafirlukast [1]. It is chemically designated as cyclopentyl N-[3-[[2-methoxy-4-[[[(4-methylphenyl)sulfonyl]amino]carbonyl]phenyl]methyl]-1-methyl-1H-indol-5-yl]carbamate, with a molecular formula of C31H33N3O6S and a molecular weight of 575.68 g/mol [2]. This compound is primarily utilized as a high-purity reference standard in pharmaceutical quality control (QC) and analytical method validation (AMV) to ensure the purity and safety of Zafirlukast Active Pharmaceutical Ingredient (API) and finished dosage forms, particularly for Abbreviated New Drug Application (ANDA) submissions [3].

Critical Analytical Distinctions: Why Zafirlukast Impurity Standards Cannot Be Interchanged


In the stringent regulatory environment of pharmaceutical analysis, the precise identification and quantification of individual impurities are non-negotiable for ensuring drug safety and efficacy. Zafirlukast impurities, including the p-Tolyl and m-Tolyl isomers, arise from specific synthetic pathways and exhibit distinct physicochemical properties that directly impact their chromatographic behavior and detection [1]. Simply using a generic standard or even a closely related analog like the m-Tolyl isomer (Zafirlukast Related Compound D) for method development or QC release testing is not scientifically valid. This is because each impurity has a unique relative retention time (RRT) in validated HPLC methods and a unique mass spectrometric signature, which are essential for unambiguous identification and accurate quantification in the presence of the API and other related substances [2]. The failure to use the correct, compound-specific reference standard undermines method specificity, accuracy, and the integrity of the data submitted for regulatory approval, such as an Abbreviated New Drug Application (ANDA). The evidence below establishes the specific, quantifiable performance of Zafirlukast p-Tolyl Isomer, demonstrating why it is the only appropriate choice for its designated analytical role.

Quantitative Differentiation of Zafirlukast p-Tolyl Isomer for Method Development and QC


HPLC Relative Retention Time (RRT) Distinguishes p-Tolyl from m-Tolyl Isomer

The Zafirlukast p-Tolyl Isomer (Formula XII) is chromatographically distinct from its closest positional analog, the m-Tolyl Isomer (Formula XI). In a validated reversed-phase HPLC method developed for the analysis of Zafirlukast and its related impurities, the p-Tolyl Isomer exhibits a relative retention time (RRT) of approximately 1.06 minutes, whereas the m-Tolyl Isomer has an RRT of approximately 1.03 minutes [1]. This quantitative difference in RRT is crucial for the accurate identification and quantification of each specific impurity in a complex sample matrix, enabling robust method specificity and system suitability assessments.

HPLC Method Development Pharmaceutical Impurity Profiling Analytical Method Validation

Occurrence Level in Zafirlukast Synthesis Provides Benchmark for Purity Specifications

During the process development and impurity profiling of Zafirlukast, the p-Tolyl Isomer (designated as Impurity 4) was detected as one of five unknown impurities at levels ranging from 0.05% to 0.15% in the API, as determined by a reverse-phase gradient HPLC method [1]. This quantitative range provides a concrete benchmark for establishing acceptance criteria for this specific impurity in Zafirlukast drug substance and drug product. In contrast, the Zafirlukast m-Tolyl Isomer (designated as Impurity 3) was also identified in this study but, critically, has its own distinct structural and chromatographic profile that would require separate, validated methodology for accurate quantification [1].

Process Chemistry Impurity Control Strategy Quality by Design (QbD)

Regulatory-Compliant Reference Standard for ANDA and QC Applications

Zafirlukast p-Tolyl Isomer is supplied with detailed characterization data that is compliant with regulatory guidelines and is specifically designated for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Zafirlukast [1]. Furthermore, traceability against pharmacopeial standards from the United States Pharmacopeia (USP) or European Pharmacopoeia (EP) can be provided upon feasibility [2]. This contrasts with general-purpose research chemicals or uncharacterized analogs, which lack the documented purity, stability, and traceability required for regulatory submissions.

Regulatory Affairs Quality Control (QC) ANDA Submission

High-Impact Application Scenarios for Zafirlukast p-Tolyl Isomer in Pharmaceutical Development


ANDAs for Zafirlukast Tablets: Method Validation and Batch Release Testing

In the development and validation of a stability-indicating HPLC method for a generic Zafirlukast tablet ANDA, Zafirlukast p-Tolyl Isomer is an indispensable reference standard. It is used to establish system suitability by confirming the correct elution of a known impurity with an RRT of ~1.06, distinct from the m-Tolyl Isomer at ~1.03 [1]. It is also spiked into placebo and API samples to determine method accuracy and precision, and used as a quantitative marker to ensure that this specific process impurity remains below the ICH-defined identification threshold during batch release and stability studies [2].

Forced Degradation Studies to Elucidate Zafirlukast Stability Profile

During forced degradation (stress) studies of Zafirlukast API, the compound may be exposed to oxidative, thermal, or photolytic conditions. Zafirlukast p-Tolyl Isomer serves as a key reference marker to determine if these conditions lead to the formation of this specific positional isomer as a degradation product. Its use ensures accurate peak identification and quantification, allowing scientists to distinguish between process-related impurities and those formed during shelf-life, a critical distinction for establishing a robust impurity control strategy as required by regulatory agencies [3].

LC-MS Impurity Profiling and Identification in Complex Matrices

When analyzing Zafirlukast in biological matrices or complex reaction mixtures, LC-MS is often employed for sensitivity and specificity. Zafirlukast p-Tolyl Isomer is used to tune and calibrate the mass spectrometer for this specific ion (m/z of parent ion ~575.68) and to develop and validate the chromatographic separation from the API and other closely eluting impurities. Its availability as a high-purity, well-characterized standard ensures the reliability of these advanced analytical methods, which are often required for detailed impurity characterization in both drug development and post-approval change assessments [1].

Quote Request

Request a Quote for Zafirlukast p-Tolyl Isomer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.